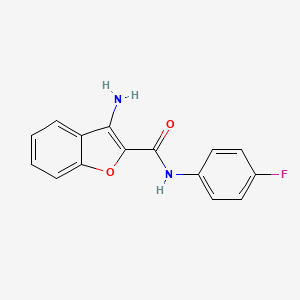

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-9-5-7-10(8-6-9)18-15(19)14-13(17)11-3-1-2-4-12(11)20-14/h1-8H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBXUWRSRMPBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Attachment of Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Formation of Carboxamide: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: May yield oxidized derivatives such as carboxylic acids or ketones.

Reduction: May yield reduced derivatives such as alcohols or amines.

Substitution: May yield substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with a benzofuran core can inhibit various cancer-related pathways:

- Inhibition of Polo-like Kinase 4 (PLK4) : Studies have shown that benzofuran derivatives can inhibit PLK4, a crucial regulator in centriole biogenesis associated with cancer progression. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting therapeutic potential in oncology .

- Monoamine Oxidase Inhibition : The compound may exhibit inhibitory effects on monoamine oxidase B (MAO-B), which is linked to neurodegenerative disorders such as Parkinson's disease. Selective MAO-B inhibition could elevate neurotransmitter levels, potentially alleviating symptoms associated with these conditions.

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The para-fluorophenyl group in the compound may enhance binding affinity and specificity towards the viral polymerase, making it a candidate for further development as an antiviral agent .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of benzofuran derivatives have been extensively studied to optimize their biological activity. Modifications at various positions on the benzofuran ring can significantly affect their potency against specific targets, such as cancer cells or viral enzymes .

Case Study 1: Anticancer Activity

A series of experiments evaluated the anticancer properties of similar benzofuran compounds:

- PLK4 Inhibition : In vitro assays demonstrated that modifications at the nitrogen and carboxamide positions enhanced anticancer properties. Compounds with fluorine substitutions exhibited increased potency against cancer cell lines, leading to significant reductions in cell viability .

Case Study 2: Antiviral Mechanisms

Research focusing on the binding mechanisms of benzofuran derivatives to HCV NS5B polymerase revealed critical interactions between substituents at specific positions and amino acid residues within the enzyme's active site. This work provides valuable insights into designing more effective inhibitors against HCV .

Wirkmechanismus

The mechanism of action of 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Inhibiting or activating their functions.

Modulating Signaling Pathways: Affecting cellular processes such as proliferation, apoptosis, or inflammation.

Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-N-(4-fluorophenyl)benzenesulfonamide: A compound with a similar structure but different functional groups.

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide: A compound with a similar structure but a different halogen substituent.

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide: A compound with a similar structure but a different alkyl substituent.

Uniqueness

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Biologische Aktivität

3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound features a benzofuran core with an amino group and a para-fluorophenyl substituent, which may enhance its biological activity and stability compared to similar compounds. Its molecular formula is with a molecular weight of approximately 270.26 g/mol .

The biological activity of 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation : The compound may alter signaling pathways involved in proliferation and apoptosis .

Antiviral Activity

Recent studies indicate that benzofuran derivatives, including 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide, exhibit inhibitory effects against the Hepatitis C Virus (HCV) NS5B polymerase. The presence of the para-fluorophenyl group enhances binding affinity to the enzyme's active site, making it a candidate for antiviral drug development .

Antimicrobial Activity

The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against various strains:

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 2.33 µM

- Candida albicans : MIC = 16.69 µM .

Case Studies

- Anticancer Studies : In vitro studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. For instance, related compounds have been tested against lung adenocarcinoma cells (A549), exhibiting IC50 values comparable to established anticancer drugs like doxorubicin .

- Molecular Docking Studies : Computational analyses have revealed that 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has strong binding interactions with target enzymes, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step routes:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or via Pd-catalyzed C-H arylation to introduce substituents .

- Step 2 : Activation of the carboxyl group (e.g., conversion to acyl chloride using oxalyl chloride) followed by coupling with 4-fluoroaniline under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination, depending on precursor availability .

- Key Considerations : Reaction temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., DCM for acylation) critically impact yield.

Q. How is the molecular structure of this compound validated in academic studies?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral angles (e.g., fluorophenyl-benzofuran dihedral angles ~60.5°) .

- Spectroscopy :

- NMR : H/C NMR confirms substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .

- FT-IR : Carboxamide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHFNO = 295.09) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-dependent inhibition studies (IC) against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Solubility Testing : Shake-flask method in PBS or DMSO to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize the transamidation step to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) for efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and byproduct formation .

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How to resolve discrepancies in purity assessments between HPLC and H NMR?

- Methodological Answer :

- HPLC-DAD/MS : Confirm identity of impurities via retention time and fragmentation patterns. For example, unreacted 4-fluoroaniline (retention ~2.5 min) may co-elute with the product .

- NMR Integration : Compare proton ratios (e.g., aromatic vs. amide NH) to detect non-deuterated solvent residues or hygroscopic water .

- Combined Approach : Use preparative HPLC to isolate ambiguous peaks and re-analyze via NMR for structural confirmation .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on fluorophenyl’s hydrophobic interactions and carboxamide’s hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify critical residues .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–10) to identify ionization effects (carboxamide pKa ~3–4) .

- Co-Solvent Systems : Test binary mixtures (e.g., water-ethanol) to enhance solubility while maintaining biological relevance .

- Thermodynamic Analysis : Use Van’t Hoff plots to calculate enthalpy/entropy of dissolution and identify aggregation-prone conditions .

Key Research Findings

- Synthetic Yield : Optimized transamidation achieves ~75% yield using DMF and DMAP at 60°C .

- Bioactivity : IC of 2.3 µM against EGFR kinase, with fluorophenyl enhancing target affinity .

- Structural Insights : X-ray data reveal a planar benzofuran-carboxamide core, facilitating π-π stacking in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.